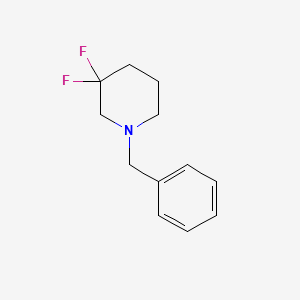

1-Benzyl-3,3-difluoropiperidine

Description

Significance of Nitrogen Heterocycles in Chemical Synthesis and Molecular Design

Nitrogen-containing heterocycles are a cornerstone of organic chemistry and are of paramount importance in medicinal chemistry. ijnrd.org These cyclic compounds, which contain at least one nitrogen atom within their ring structure, are among the most prominent structural motifs found in pharmaceuticals. openmedicinalchemistryjournal.commsesupplies.com In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain a nitrogen heterocycle, highlighting their status as privileged structures in drug design. ijnrd.orgopenmedicinalchemistryjournal.commsesupplies.com

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most frequently utilized scaffolds in the development of new drugs. researchgate.netnih.gov Its derivatives are integral to more than twenty classes of pharmaceuticals and are found in numerous natural products like alkaloids. nih.gov The prevalence of the piperidine scaffold stems from its ability to serve as a versatile building block, offering a three-dimensional structure that can be readily modified. researchgate.netthieme-connect.com This structural versatility allows medicinal chemists to fine-tune a molecule's properties to enhance biological activity and selectivity, improve pharmacokinetic profiles, and modulate physicochemical characteristics such as solubility and lipophilicity. thieme-connect.comthieme-connect.comnih.gov The wide-ranging applications of piperidine derivatives span from central nervous system (CNS) modulators and analgesics to anticancer and antihistamine agents. researchgate.netarizona.edu

The Strategic Role of Fluorine in Molecular Design and its Influence on Chemical Scaffolds

Furthermore, fluorine can significantly impact a molecule's binding affinity to its biological target. tandfonline.com The powerful electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn affect interactions with protein residues. researchgate.netbenthamscience.com This modulation can lead to more potent and selective drugs. The incorporation of a gem-difluoro (CF2) group, in particular, is a valuable tactic. researchgate.net This group can act as a bioisostere for other functionalities like a carbonyl group or an ether linkage, while also influencing molecular conformation and polarity. rsc.orgnih.gov Studies on gem-difluorinated cycloalkanes have shown that this modification can improve metabolic stability and alter lipophilicity and aqueous solubility, key parameters in drug development. nih.govresearchgate.net The increasing use of fluorine in pharmaceuticals underscores its strategic importance in optimizing molecular properties for therapeutic benefit. researchgate.net

Overview of 1-Benzyl-3,3-difluoropiperidine within the Context of Advanced Fluorinated Piperidine Chemistry

This compound emerges at the intersection of these two important chemical strategies: the use of the piperidine scaffold and the strategic incorporation of fluorine. This compound, with its benzyl (B1604629) group attached to the piperidine nitrogen and a gem-difluoro group at the 3-position, serves as a valuable building block in the synthesis of more complex and biologically active molecules. a2bchem.comscbt.com The benzyl group can act as a protecting group for the nitrogen, which can be removed in later synthetic steps, or it can be a key part of the final molecule's structure, potentially influencing its pharmacokinetic properties.

The 3,3-difluoro substitution on the piperidine ring is particularly noteworthy. This modification introduces the beneficial properties of fluorine, such as increased metabolic stability and altered basicity of the piperidine nitrogen, while also fixing the conformation of the ring. This conformational constraint can be advantageous in designing molecules that fit precisely into the binding site of a biological target. Research has demonstrated that derivatives of this compound, such as those with additional functional groups at the 4-position (e.g., amine, hydroxyl, or carboxylic acid), are key intermediates in medicinal chemistry. For instance, these derivatives have been used in the synthesis of NR2B NMDA receptor antagonists and have shown potential in cancer therapeutics. google.com The synthesis of these fluorinated piperidines often involves the deoxofluorination of a corresponding keto-precursor, such as 1-benzyl-3-piperidone. d-nb.info The versatility of this compound and its derivatives makes them important tools in the ongoing development of advanced fluorinated piperidine-based therapeutics. a2bchem.com

Table of Physicochemical Properties for this compound

| Property | Value |

|---|---|

| CAS Number | 155137-18-1 scbt.com |

| Molecular Formula | C₁₂H₁₅F₂N scbt.com |

| Molecular Weight | 211.25 g/mol scbt.com |

| Exact Mass | 211.117 g/mol echemi.com |

| InChIKey | HIOVCYJEALPSEO-UHFFFAOYSA-N echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,3-difluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-12(14)7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOVCYJEALPSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 3,3 Difluoropiperidine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 1-Benzyl-3,3-difluoropiperidine Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of imaginary bond-breaking steps known as disconnections. lkouniv.ac.inub.edu Each disconnection corresponds to the reverse of a known and reliable chemical reaction. The idealized fragments generated by these disconnections are termed synthons, which are then equated to real-world chemical reagents known as synthetic equivalents. lkouniv.ac.in

Applying this logic to this compound, several strategic disconnections can be proposed to devise convergent and efficient synthetic routes.

A primary and logical disconnection involves the C-N bond between the piperidine (B6355638) nitrogen and the benzyl (B1604629) group. This disconnection is based on the forward reaction of N-alkylation, a robust and widely used method for forming C-N bonds. This step simplifies the target molecule to two key fragments: the 3,3-difluoropiperidine (B1349930) core and a benzyl electrophile, such as benzyl bromide.

Further disconnection of the 3,3-difluoropiperidine ring itself is necessary. An intramolecular approach suggests disconnecting one of the C-N or C-C bonds within the ring, leading to an acyclic precursor. A common strategy is to disconnect the N1-C6 bond, which corresponds to the intramolecular cyclization of a linear aminoalkene.

The introduction of the crucial gem-difluoro moiety can be approached in two main ways:

Late-Stage Fluorination: This strategy involves constructing the benzylpiperidine ring first and then introducing the fluorine atoms. A retrosynthetic Functional Group Interconversion (FGI) on the target molecule replaces the CF₂ group with a carbonyl group. This leads to 1-benzyl-3-piperidone as a key precursor, which can be synthesized from simpler starting materials. The forward synthesis would then employ a specialized fluorinating agent. nih.gov

Fluorinated Building Block Approach: This strategy utilizes a small, readily available starting material that already contains the difluoromethylene (CF₂) group. researchgate.net A prominent example is ethyl bromodifluoroacetate. researchgate.net The synthesis then involves building the carbon skeleton around this fluorinated core before the final ring-closing step.

These retrosynthetic pathways are summarized in the following scheme:

Scheme 1: Retrosynthetic Analysis of this compound

Comprehensive Examination of Piperidine Ring Formation Approaches

The formation of the piperidine ring is the cornerstone of the synthesis of this compound. Both intramolecular and intermolecular strategies are employed to construct this key heterocyclic system.

Cyclization Reactions of Precursors

Intramolecular cyclization involves a single precursor molecule containing all the necessary atoms to form the ring. The reaction is typically driven by the formation of a new bond between two atoms within the same molecule, leading to a more stable cyclic structure. youtube.com

The oxidative amination of non-activated alkenes represents a modern and powerful method for constructing nitrogen-containing heterocycles like piperidines. This approach involves the simultaneous formation of a C-N bond and the introduction of another functional group across a double bond.

The reaction is often catalyzed by transition metals, such as gold(I) or palladium(II), which activate the alkene for nucleophilic attack by a tethered nitrogen atom (e.g., a sulfonamide or carbamate). acs.org An external oxidant is required to close the catalytic cycle. For instance, gold(I)-catalyzed reactions can utilize an iodine(III) species as the oxidant. Palladium-catalyzed systems can employ molecular oxygen as the terminal oxidant, making the process more environmentally benign. ub.eduacs.org These methods provide a route to substituted piperidines, and while they are general in nature, the principles can be applied to the synthesis of precursors for the target scaffold. acs.org

| Catalyst System | Nitrogen Source | Oxidant | Key Features |

|---|---|---|---|

| Gold(I) Complex | Tethered Sulfonamide | Iodine(III) Reagent | Difunctionalization of the double bond. |

| Palladium(II) Complex (e.g., Pd(DMSO)₂(TFA)₂) | Tethered Sulfonamide | O₂ (aerobic) | Forms six-membered rings; base-free conditions. ub.eduacs.org |

| Palladium(II) / Pyridine-Oxazoline Ligand | Tethered Carbamate | Not specified (Redox Neutral) | Enantioselective; proceeds via aza-Heck cyclization. |

A highly effective and specific method for synthesizing the 3,3-difluoropiperidine core involves the electrophile-induced cyclization of a difluorinated alkenyl amine. The key step is the reaction of an N-benzyl-N-(2,2-difluoro-4-pentenyl)amine with an N-halosuccinimide, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). researchgate.net

In this reaction, the N-halosuccinimide acts as a source of an electrophilic halogen (Cl⁺ or Br⁺). This electrophile adds to the alkene, forming a cyclic halonium ion intermediate. The tethered nitrogen atom then acts as an intramolecular nucleophile, attacking the intermediate to close the ring and form the 5-halo-1-benzyl-3,3-difluoropiperidine product. researchgate.net This reaction proceeds with high regioselectivity, favoring the 6-endo-trig cyclization to yield the piperidine ring. The resulting halogen at the 5-position can then be further manipulated or removed.

| Halogenating Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Dichloromethane (B109758) | 1-Benzyl-5-chloro-3,3-difluoropiperidine | Quantitative | researchgate.net |

| N-Bromosuccinimide (NBS) | Dichloromethane | 1-Benzyl-5-bromo-3,3-difluoropiperidine | Quantitative | researchgate.net |

Intermolecular strategies involve the reaction of two or more separate molecules to form the piperidine ring in a single key step. The aza-Diels-Alder reaction is a powerful example of such a strategy. rsc.org

The aza-Diels-Alder reaction is a [4+2] cycloaddition where either the diene or the dienophile contains a nitrogen atom. rsc.orgdiva-portal.org This reaction forms a six-membered nitrogen-containing ring, typically a tetrahydropyridine, which can be easily reduced to the corresponding piperidine. A common variant involves the reaction of an electron-rich diene (e.g., Danishefsky's diene) with an imine, which serves as the nitrogen-containing dienophile. beilstein-journals.org The reaction can often be promoted by Lewis acids to enhance reactivity and control stereoselectivity. beilstein-journals.org

For the synthesis of a 3,3-difluoropiperidine precursor, one could envision a [4+2] cycloaddition between a diene and a difluoro-containing imine, or between a difluorinated diene and an imine. This approach allows for the rapid assembly of the core heterocyclic structure from simple, non-cyclic starting materials.

| Component | Examples | Role |

|---|---|---|

| Azadienophile | Imines (R-CH=N-R') | Nitrogen-containing 2π component. beilstein-journals.org |

| Diene | Danishefsky's diene, cyclopentadiene | 4π component. diva-portal.orgbeilstein-journals.org |

| Catalyst | Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | Activates the imine for cycloaddition. beilstein-journals.org |

[4+2]-Cycloaddition Reactions

[4+2]-cycloaddition, or Diels-Alder, reactions represent a powerful tool for the construction of six-membered rings. While the direct use of a [4+2] cycloaddition to form the this compound core is not extensively documented, related methodologies highlight the potential of this approach. For instance, the reaction of trifluoromethyl ketimines with 2-alkenyl azaarenes, promoted by a base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP), proceeds via a selective C-F bond cleavage to yield cis-tetrahydropyridine products. researchgate.net This suggests that with appropriately designed dienes and dienophiles, a similar strategy could be adapted for the synthesis of difluoropiperidine scaffolds.

Theoretical studies using density functional theory (DFT) have been employed to understand the stereoselectivity of [4+2] cycloaddition reactions involving fluorinated dienophiles like trifluoroethylene (B1203016) with five-membered heterocyclic compounds. koyauniversity.org These studies indicate that the reaction mechanism is concerted, with a preference for the exo-adduct both kinetically and thermodynamically. koyauniversity.org Such computational insights are valuable for predicting the outcomes of and optimizing conditions for cycloaddition reactions aimed at synthesizing complex fluorinated heterocycles.

Ring Expansion Methodologies from Five-Membered Heterocycles

Ring expansion of five-membered heterocycles, such as pyrrolidines, offers a viable pathway to piperidine derivatives. One notable method involves the use of diethylaminosulfur trifluoride (DAST) to induce a ring expansion of prolinols to substituted 3-fluoropiperidines. researchgate.net This process can be highly stereoselective. researchgate.net Although this specific example yields a monofluorinated product, the principle of ring expansion from readily available chiral precursors is a key strategy. It has been demonstrated that such rearrangements can be exploited to synthesize fluorinated five-, six-, and seven-membered N-heterocycles that are otherwise difficult to access. researchgate.net

Another approach involves a hydride transfer-initiated ring expansion of 4-pyrrolidinyl isatins to produce tetrahydro-1-benzazepines, demonstrating the utility of this strategy for creating larger ring systems from pyrrolidine (B122466) derivatives in a single, atom-economical step. rsc.org While not directly yielding a difluoropiperidine, this methodology showcases the potential for developing similar transformations targeted at the 3,3-difluoropiperidine scaffold.

Reduction of Pyridine (B92270) and Pyridinone Derivatives

The reduction of pyridine and pyridinone precursors is a common and effective strategy for synthesizing piperidines. Several catalytic systems have been developed to achieve high yields and stereoselectivities.

Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) Processes

A significant advancement in the synthesis of fluorinated piperidines is the rhodium-catalyzed dearomatization-hydrogenation (DAH) process. springernature.comnih.govnih.gov This one-pot, two-step reaction overcomes challenges like catalyst poisoning and hydrodefluorination often encountered in direct hydrogenation of fluoropyridines. springernature.comscientificupdate.com The process begins with the dearomatization of the fluoropyridine substrate using an agent like pinacol (B44631) borane (B79455) (HBpin), which also protects the Lewis basic nitrogen. springernature.comscientificupdate.com This is followed by hydrogenation of the resulting diene intermediates. scientificupdate.com

This strategy has been shown to be highly diastereoselective, yielding a variety of all-cis-(multi)fluorinated piperidines. springernature.comnih.govnih.gov The choice of catalyst is crucial, with a second-generation rhodium-carbene complex (Rh-CAAC) proving to be optimal in some cases. scientificupdate.com The reaction conditions, including the use of dry solvents and reagents, are critical to prevent catalyst deactivation. springernature.com

Table 1: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) of 3-Fluoropyridine

| Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| [Rh(COD)Cl]₂ | HBpin | THF | 25 | Good | High | nih.gov |

| Rh-CAAC | HBpin | THF | 25 | Optimal | High | nih.govscientificupdate.com |

Data synthesized from reported findings.

Palladium-Catalyzed Hydrogenation Strategies

Palladium-catalyzed hydrogenation offers a robust and straightforward method for the synthesis of fluorinated piperidines from readily available fluoropyridines. nih.gov A key innovation in this area is the use of a heterogeneous palladium catalyst, such as palladium(II) hydroxide (B78521) on carbon, in the presence of an acid like aqueous HCl. nih.govacs.org The acid protonates both the substrate and the product, which helps to overcome catalyst deactivation. nih.govacs.org

This method allows for the chemoselective reduction of fluoropyridines while tolerating other aromatic systems. nih.gov It is also possible to achieve high cis-selectivity. nih.gov For volatile products, in situ protection with groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) facilitates isolation and purification. nih.govacs.org

Table 2: Palladium-Catalyzed Hydrogenation of Fluoropyridines

| Substrate | Catalyst | Additive | Solvent | Protecting Group | Yield (%) | Diastereomeric Ratio | Reference |

| 3-Fluoropyridine | Pd(OH)₂/C | aq. HCl | MeOH | Cbz | High | - | nih.govacs.org |

| 3,5-Difluoropyridine | Pd(OH)₂/C | aq. HCl | MeOH | Cbz | 30 | - | acs.org |

| 3-Fluoropyridine | Pd(OH)₂/C | aq. HCl | MeOH | Fmoc | Good | >99:1 | nih.govacs.org |

Data synthesized from reported findings.

Ruthenium(II) and Rhodium(I) Catalyzed Double Reduction

A double reduction strategy using ruthenium(II) and rhodium(I) catalysts has been employed for the synthesis of piperidine derivatives. mdpi.com This can involve an initial reduction, for example with sodium borohydride (B1222165), followed by an asymmetric hydrogenation step catalyzed by a ruthenium(II) complex. mdpi.com In some cases, additives like titanium isopropoxide are used to neutralize released fluoride (B91410) ions and prevent catalyst poisoning. mdpi.com This method can achieve complete conversion of the enamine intermediate to the desired piperidine with minimal defluorination byproducts. mdpi.com Rhodium catalysts have also proven effective for the hydrogenation of 3-substituted pyridines under mild conditions. mdpi.com

Stereoselective Fluorination Strategies for the 3,3-Difluoropiperidine Moiety

Direct stereoselective fluorination to create the 3,3-difluoropiperidine moiety is challenging. An alternative approach involves the synthesis of the piperidine ring from already fluorinated precursors. For example, 4-substituted 3,3-difluoropiperidines have been synthesized via a 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by a sequence of reduction, lactamization, and subsequent reduction of the lactam. nih.gov

Another strategy starts with δ-chloro-α,α-difluoroimines, which can be synthesized by electrophilic fluorination of the corresponding δ-chloroimines using N-fluorodibenzenesulfonimide (NFSI). nih.gov Subsequent hydride reduction of the imine and intramolecular substitution of the chloride leads to the formation of 3,3-difluoropiperidines in good yields. nih.gov This methodology has been successfully applied to the first synthesis of N-protected 3,3-difluoropipecolic acid. nih.gov

Introduction of Geminal Difluorine Moieties

The creation of the C(3)-difluorinated piperidine core is a key synthetic challenge. This is primarily achieved by converting a carbonyl group at the 3-position of the piperidine ring into a difluoromethylene group. Several methodologies have been developed for this transformation.

Electrophilic fluorination is a common strategy for synthesizing fluorinated piperidines. nih.gov This approach typically involves the reaction of an enolate or enol equivalent of a ketone with an electrophilic fluorine source ("F+"). For the synthesis of 3,3-difluoropiperidines, a precursor such as N-benzyl-3-piperidone is treated with a suitable N-F reagent.

Selectfluor™ (F-TEDA-BF4) is a widely used, stable, and user-friendly electrophilic fluorinating agent. sigmaaldrich.comresearchgate.net The reaction of an N-protected 3-piperidone with Selectfluor™, often in the presence of an acid catalyst, can yield the α-monofluorinated product. researchgate.netsapub.org Subsequent fluorination under similar conditions can then introduce the second fluorine atom to form the gem-difluorinated product. The reaction is believed to proceed through an enol or enolate intermediate, which attacks the electrophilic fluorine atom of the reagent. sapub.org The use of N-fluorodibenzenesulfonimide (NFSI) is another effective method for the electrophilic fluorination of δ-chloroimines, which can then be cyclized to form 3,3-difluoropiperidines. acs.org

Table 1: Electrophilic Fluorination of Ketone Precursors

| Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Boc-3-piperidone | Selectfluor™ | N-Boc-3,3-difluoro-piperidine | Moderate | researchgate.net |

| δ-Chloroimine | NFSI | δ-Chloro-α,α-difluoroimine | Good | acs.org |

Perhaps the most direct method for converting a ketone to a geminal difluoride is through deoxofluorination using nucleophilic fluorinating agents. These reagents replace the carbonyl oxygen with two fluorine atoms.

Diethylaminosulfur Trifluoride (DAST) is a versatile and popular reagent for this transformation. sigmaaldrich.comheteroletters.org It readily converts ketones, including N-protected 3-piperidones, into their corresponding gem-difluorides under mild conditions. sigmaaldrich.comreddit.com The generally accepted mechanism involves the activation of the carbonyl group by DAST, followed by fluoride addition. reddit.com However, DAST is thermally unstable, which can limit its use in large-scale reactions. orgsyn.org

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is a more thermally stable alternative to DAST. organic-chemistry.orgorganic-chemistry.org It effectively converts aldehydes and ketones to gem-difluorides, often with better performance and safety profiles for larger scale synthesis. orgsyn.orgorganic-chemistry.orgsigmaaldrich.cn The enhanced stability is attributed to the coordination of the alkoxy groups with the electron-deficient sulfur atom. organic-chemistry.org

Diethylaminosulfur trifluoride and other related reagents like Fluolead™ are also effective for deoxofluorination. tcichemicals.com Newer generations of reagents, such as aminodifluorosulfinium salts (e.g., XtalFluor-E), have been developed to be even more stable and selective, often providing fewer elimination byproducts compared to DAST and Deoxo-Fluor®. organic-chemistry.orgacs.org

Table 2: Nucleophilic Deoxofluorination of Ketones

| Substrate | Reagent | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Ketones/Aldehydes | DAST | Geminal difluorides | Versatile, popular, mild conditions | sigmaaldrich.comreddit.com |

| Ketones/Aldehydes | Deoxo-Fluor® | Geminal difluorides | Thermally stable, good for scale-up | orgsyn.orgorganic-chemistry.orgorganic-chemistry.org |

The concept of bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to enhance biological activity, is central to drug design. acs.org The difluoromethylene (CF2) group is a well-known bioisostere for a carbonyl group or an ether oxygen. The synthetic methods described in the previous section, such as deoxofluorination of ketones, are effectively forms of bioisosteric replacement.

More recently, advanced strategies like metallaphotoredox deoxydifluoromethylation have emerged. nih.govprinceton.edu These methods allow for the direct conversion of functional groups like aliphatic alcohols into their difluoromethylated counterparts at a late stage in the synthesis. nih.govprinceton.edu This approach merges deoxygenation with C(sp³)–CF₂H bond formation, providing a powerful tool for creating analogues of complex molecules. nih.gov While this specific methodology generates a CF₂H group rather than a CF₂ moiety within a ring, it highlights the ongoing innovation in bioisostere replacement strategies that could be adapted for piperidine synthesis. nih.govprinceton.edu

Stereochemical Control in Fluorinated Piperidine Synthesis

When additional substituents are present on the piperidine ring or when multiple fluorine atoms are introduced, controlling the stereochemistry becomes crucial.

Achieving high diastereoselectivity in the synthesis of multifluorinated piperidines is a significant challenge, as such preparations often require lengthy, multi-step syntheses. nih.gov However, novel methods are being developed to address this.

A notable strategy is the dearomatization–hydrogenation (DAH) process of fluoropyridines. nih.govspringernature.com This rhodium-catalyzed approach enables the highly diastereoselective formation of various all-cis-(multi)fluorinated piperidines. nih.govspringernature.com This method is advantageous as it can generate highly desirable products in a single synthetic step from readily available fluoropyridine precursors. springernature.comacs.org Similarly, heterogeneous hydrogenation using catalysts like palladium on carbon can also achieve cis-selective reduction of fluoropyridines, yielding products with good diastereoselectivity. acs.orgnih.gov These methods have been used to synthesize a range of multifluorinated piperidines, including 2-aryl-3,5-difluoropiperidines. acs.orgnih.gov

The production of single enantiomers of fluorinated piperidines is essential for developing chiral drugs. This can be achieved through several strategies.

Asymmetric Catalysis: This is a powerful approach for establishing chirality during the synthesis.

Organocatalysis: Chiral organocatalysts, such as imidazolidinones, can be used for the enantioselective α-fluorination of aldehydes, which are precursors to chiral fluorinated heterocycles. researchgate.net The use of cinchona-based catalysts in aza-Michael reactions has also been developed to create chiral N-substituted pyrazoles, which can be precursors to piperidine-like structures. researchgate.net

Metal-based Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions of pyridine derivatives with boronic acids can produce enantioenriched 3-substituted tetrahydropyridines, which are then reduced to chiral piperidines. acs.org Transfer hydrogenation of pyridinium (B92312) salts using chiral primary amines in the presence of a rhodium catalyst also affords chiral fluorinated piperidines with good yields and enantioselectivities. dicp.ac.cnresearchgate.net

Chiral Resolution: This classical method involves separating a racemic mixture of the fluorinated piperidine. This can be done by forming diastereomeric salts with a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid, followed by separation through crystallization. google.com Another approach is kinetic resolution, where one enantiomer of the racemic amine reacts faster with a chiral acylating agent, allowing for the separation of the unreacted, enantioenriched amine. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-benzyl-3-piperidone |

| Selectfluor™ (F-TEDA-BF4) |

| N-fluorodibenzenesulfonimide (NFSI) |

| Diethylaminosulfur Trifluoride (DAST) |

| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) |

| XtalFluor-E |

| (1S)-(+)-10-camphorsulfonic acid |

| N-Boc-3-piperidone |

| N-Boc-3,3-difluoro-piperidine |

| δ-Chloroimine |

| δ-Chloro-α,α-difluoroimine |

| Fluolead™ |

| Boronic acid |

| Pyridine |

Incorporation of the 1-Benzyl Moiety

The introduction of the 1-benzyl group is a critical step in the synthesis of this compound and its analogues. This moiety is typically installed onto a pre-formed 3,3-difluoropiperidine ring system. The primary methods for achieving this are N-alkylation and reductive amination, chosen based on the available starting materials and desired scale of the reaction.

N-Alkylation involves the direct reaction of 3,3-difluoropiperidine with a benzyl halide, such as benzyl bromide or benzyl chloride. google.com This is a classical nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon of the alkylating agent. google.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is usually performed in a suitable organic solvent like acetonitrile (B52724) or dichloromethane. researchgate.net

Reductive Amination offers an alternative and widely used route. researchgate.netarkat-usa.org This method starts with the reaction of 3,3-difluoropiperidine with benzaldehyde. The initial reaction forms an iminium ion intermediate, which is not isolated but is reduced in situ to the desired N-benzylated product. researchgate.netarkat-usa.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium borohydride being common choices. arkat-usa.org Reductive amination is often preferred for its mild conditions and high efficiency. For instance, reductive amination protocols using reagents like NaB(OAc)₃H and 4 Å molecular sieves have been successfully applied in the synthesis of related N-benzylpiperidine scaffolds. researchgate.net

The choice between these two strategies can depend on factors like the cost and availability of the starting materials (benzyl halide vs. benzaldehyde) and the compatibility of other functional groups present in the molecule with the reaction conditions.

Total Synthesis and Multi-step Methodologies

The total synthesis of this compound often involves multi-step sequences that construct the fluorinated piperidine ring and subsequently introduce the benzyl group. These methodologies are designed to be efficient and adaptable for creating various analogues.

Several synthetic strategies have been developed starting from simple, commercially available precursors.

One prominent route begins with the 1,4-addition of ethyl bromodifluoroacetate to a suitable Michael acceptor, such as a 3-substituted acrylonitrile, in the presence of copper powder. nih.gov This step introduces the difluoromethylene group. The resulting nitrile is then reduced, typically with a borane reagent, to an amine, which undergoes spontaneous or induced lactamization to form a piperidinone ring. Subsequent reduction of the lactam and N-benzylation yields the target compound. nih.gov

Another effective strategy involves the N-halosuccinimide-induced cyclization of N-benzyl-N-(2,2-difluoropent-4-enyl)amine. rsc.orgresearchgate.net This precursor can be synthesized from the reaction of benzylamine (B48309) with a suitable difluorinated pentenyl derivative. researchgate.net The cyclization, induced by reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), forms a 5-halo-1-benzyl-3,3-difluoropiperidine intermediate. rsc.org The halogen can then be removed through various reductive methods to afford this compound. For example, treatment of N-benzyl-N-(2,2-difluoropent-4-enyl)amine with NCS can lead to the formation of 1-benzyl-5-chloro-3,3-difluoropiperidine. rsc.org

A third approach utilizes 1-benzyl-3-piperidone as a key intermediate. This piperidone can be prepared through multi-step sequences, for example, starting from the reaction of benzylamine with 2-halogenated ethyl acetate. The ketone at the 3-position is then fluorinated using specialized reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to install the gem-difluoro group.

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions. Key parameters that are frequently adjusted include temperature, solvent, and the choice and stoichiometry of reagents.

In fluorination reactions using DAST or Deoxo-Fluor®, temperature control is critical. These reactions are often performed at low temperatures, such as -78°C, in non-polar solvents like dichloromethane (DCM) to reduce the formation of elimination byproducts. Slow addition of the fluorinating agent can also improve efficiency and yield. For instance, optimization studies have shown that slow addition of DAST at -30°C can achieve yields of 78–82%.

For cyclization reactions, such as the N-halosuccinimide-induced cyclization, the choice of solvent and reaction time is important. Dichloroethane has been used as a solvent for these reactions, with heating at reflux to drive the reaction to completion, achieving yields as high as 86% for the cyclized piperidine product. rsc.org

The following table summarizes optimized conditions for key synthetic steps found in the literature for related compounds.

| Step | Description | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Fluorination of a piperidone precursor | Introduction of gem-difluoro group | DAST or Deoxo-Fluor®, DCM, -78°C | 78-82% | |

| NCS-induced Cyclization | Formation of piperidine ring | N-chlorosuccinimide, Dichloroethane, Reflux | 86% | rsc.org |

| Reductive Amination | Boc protection of a difluoropiperidinone | Ammonium acetate, Sodium triacetoxyborohydride (STAB), 1,2-Dichloroethane, 25°C, 12-16 hours | 74-77% | |

| Hydrogenation (Debenzylation) | Removal of benzyl group | Pd/C, H₂, Ethanol, Room Temperature | 100% | google.com |

Transitioning the synthesis of this compound from laboratory to an industrial scale introduces new challenges, including cost-effectiveness, safety, and scalability of reagents and procedures. d-nb.info For large-scale production, racemic routes are often favored over enantioselective ones due to lower costs and simpler purification processes.

One method adapted for semi-industrial scale involves the use of sulfur tetrafluoride (SF4) for the fluorination of β-keto esters, which are precursors to the difluoropiperidine core. d-nb.info While effective, SF4 is a highly toxic gas, requiring specialized equipment and handling procedures, which are significant considerations for industrial production. d-nb.info

Continuous flow chemistry has emerged as a powerful technology for the large-scale synthesis of pharmaceuticals, offering significant advantages over traditional batch processing. umontreal.cascielo.br These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents or performing highly exothermic reactions, and the potential for automated process optimization. umontreal.ca

For the synthesis of this compound and its analogues, continuous flow reactors are particularly advantageous for the fluorination step. The precise temperature control offered by microreactors can minimize the formation of byproducts often seen in batch fluorinations. This method can significantly reduce reaction times, for example, from 12 hours in a batch process to much shorter residence times in a flow reactor.

Furthermore, multi-step syntheses can be "telescoped" into a single, continuous operation, where the output of one reactor flows directly into the next. umontreal.ca This approach has been used for the synthesis of various pharmaceutical agents and could be applied to a sequence involving, for example, imine formation, reduction, and subsequent reactions for the synthesis of this compound analogues. umontreal.canih.gov The ability to scale up production by "numbering-up" (running multiple reactors in parallel) makes continuous flow a flexible and efficient strategy for industrial manufacturing. scielo.br

Chemical Reactivity and Transformations of 1 Benzyl 3,3 Difluoropiperidine and Its Derivatives

Overview of Key Reaction Pathways

1-Benzyl-3,3-difluoropiperidine and its derivatives are amenable to a variety of chemical transformations that enable the synthesis of diverse molecular structures. The reactivity of this scaffold is primarily dictated by the interplay of its three key components: the piperidine (B6355638) ring, the gem-difluoro group at the C3 position, and the N-benzyl group.

The presence of two fluorine atoms at the C3 position significantly influences the molecule's properties, enhancing metabolic stability and lipophilicity. This difluorination also affects the basicity of the piperidine nitrogen and the reactivity of adjacent positions. researchgate.net The N-benzyl group is not merely a placeholder; it serves as a crucial handle for further derivatization or can be removed under specific reductive conditions. a2bchem.com

Key reaction pathways for this scaffold include functional group interconversions on the piperidine ring, such as oxidation and reduction of substituents, and substitution reactions. Furthermore, the molecule can be strategically derivatized, for example, through the formation of carboxylic acids, to create complex structures for various applications, particularly in drug discovery. The synthesis of these compounds often starts from piperidine derivatives, with the fluorine atoms introduced using specialized fluorinating agents like diethylaminosulfur trifluoride (DAST).

Functional Group Interconversions on the Piperidine Ring and Benzyl (B1604629) Moiety

The this compound framework allows for a range of functional group interconversions, providing access to a library of analogues with modified properties. These transformations typically target substituents on the piperidine ring or involve modification or removal of the benzyl group.

Oxidation reactions are a common strategy to introduce carbonyl functionalities into derivatives of this compound. For instance, a hydroxyl group at the C4 position can be readily oxidized to the corresponding ketone. Similarly, primary amines can be oxidized to form carboxylic acids.

| Starting Material | Oxidizing Agent | Product | Reference |

| 1-Benzyl-3,3-difluoropiperidin-4-ol | Dess-Martin periodinane | 1-Benzyl-3,3-difluoropiperidin-4-one (B1532139) | google.com |

| 1-Benzyl-3,3-difluoropiperidin-4-amine | Potassium permanganate (B83412) or Chromium trioxide | Corresponding ketones or carboxylic acids | |

| Alcohol intermediates (general) | Swern oxidation (DMSO-oxalyl chloride) | Corresponding aldehydes | google.com |

This table summarizes key oxidation reactions for derivatives of this compound.

Reduction reactions offer pathways to convert carbonyls to alcohols or to remove protecting groups. The N-benzyl group, for example, can be cleaved through hydrogenation, which is a common step in synthetic sequences to install other functionalities on the piperidine nitrogen. google.comgoogle.com

| Starting Material | Reducing Agent / Condition | Product | Reference |

| 1-Benzyl-3,3-difluoropiperidin-4-one | Not specified | 1-Benzyl-3,3-difluoropiperidin-4-ol | |

| 1-Benzyl-3,3-difluoropiperidin-4-ol | Not specified | This compound | |

| This compound-4,4-diol (B1527629) | Sodium borohydride (B1222165) (NaBH₄) | 1-Benzyl-3,3-difluoropiperidin-4-ol | google.com |

| This compound-4,4-diol | Hydrogenation (Palladium on carbon) | tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate | google.com |

| General derivatives | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | Corresponding amines or alcohols |

This table outlines key reduction reactions for derivatives of this compound.

The piperidine ring of this compound can undergo nucleophilic substitution reactions, particularly when a suitable leaving group is present at one of the ring positions. A notable strategy involves the cyclization of N-alkenyl-N-chloroamines to form halogenated piperidines. For example, N-halosuccinimide-induced cyclization of N-benzyl-2,2-difluoro-4-pentenamine leads to the formation of 5-halo-3,3-difluoropiperidines. researchgate.net These halogenated intermediates, such as 1-benzyl-5-bromo-3,3-difluoropiperidine, are valuable precursors that can subsequently react with various nucleophiles. researchgate.netrsc.org For instance, reaction with sodium azide (B81097) furnishes the corresponding azido (B1232118) derivative, which can be further reduced to an amine. researchgate.net

While the piperidine ring itself is generally electron-rich and thus more susceptible to electrophilic attack on the nitrogen (if not benzylated) or deprotonation at the alpha-carbon, targeted electrophilic substitution on the benzyl group's aromatic ring is also a theoretical possibility, although less commonly exploited in this specific context. The reactivity of the benzyl group itself can be utilized in hypervalent iodine-guided electrophilic substitution (HIGES) reactions, although this has been explored more broadly and not specifically for this exact molecule. beilstein-journals.org

Derivatization Strategies for Synthetic Diversification

The derivatization of the this compound core is crucial for creating analogues with tailored properties for medicinal chemistry applications. One of the most important derivatization strategies involves the synthesis of carboxylic acid derivatives.

The synthesis of this compound-4-carboxylic acid is a key transformation that introduces a versatile functional group for further modification, such as amide bond formation. Various synthetic routes have been developed to access this important derivative.

| Precursor Type | Key Reagents | Description | Reference |

| Keto Ester Precursor | Sulfur tetrafluoride (SF₄), followed by hydrolysis | A semi-industrial method where a β-keto ester is fluorinated using SF₄. The resulting difluorinated ester is then hydrolyzed to the target carboxylic acid. | d-nb.info |

| 1-Benzyl-3,3-difluoropiperidin-4-one | Not specified | The synthesis involves the use of 1-benzyl-3,3-difluoropiperidin-4-one as a precursor, followed by a carboxylation step. | |

| Ethyl bromodifluoroacetate | Amine and ester precursors | This method uses ethyl bromodifluoroacetate as the source of the difluoromethylene group in a multi-step synthesis that first assembles the piperidine core. | researchgate.net |

This table presents common synthetic strategies for producing this compound-4-carboxylic acid.

Synthesis of Amino- and Hydroxy-Substituted Difluoropiperidines

The introduction of amino and hydroxyl groups onto the 3,3-difluoropiperidine (B1349930) scaffold can be achieved through multi-step synthetic sequences, often starting from precursors that are cyclized to form the core ring structure.

One prominent strategy begins with an acyclic precursor, N-benzyl-2,2-difluoro-4-pentenamine. researchgate.net This compound undergoes a cyclization reaction to form a halogenated intermediate, which is then converted to the desired amino or hydroxy derivative. For instance, treatment of 1-benzyl-5-halo-3,3-difluoropiperidines with an amine source can yield the corresponding 5-amino-substituted product. researchgate.netrsc.org

Another approach to synthesize hydroxy-substituted difluoropiperidines involves the iodolactonization of 2,2-difluoro-4-pentenoic acid. researchgate.net The resulting γ-lactone can be transformed into a 5-hydroxy-3,3-difluoropiperidine derivative. researchgate.net A separate pathway utilizes this compound-4,4-diol as a starting material. google.com This diol can be reduced to 1-benzyl-3,3-difluoropiperidin-4-ol. Following a protective group exchange from benzyl to a tert-butoxycarbonyl (Boc) group, the hydroxyl group is oxidized to a ketone. Subsequent reductive amination with benzylamine (B48309), followed by debenzylation, yields 4-amino-3,3-difluoropiperidine derivatives. google.com

A synthetic route to 3,3-difluoro-5-hydroxy-2-piperidinone involves the iodolactonization of 2,2-difluoro-4-pentenoic acid to produce a γ-iodomethyl-γ-butyrolactone. researchgate.net This intermediate is then converted to a fluorinated γ-azidomethyl-γ-lactone, which upon reduction and cyclization, forms the desired hydroxypiperidinone. researchgate.net This lactam can be further reduced to the corresponding 3,3-difluoro-5-hydroxypiperidine. rsc.org

Introduction of Other Functional Groups (e.g., Azido, Halogen)

The synthesis of halogenated and azido-substituted 3,3-difluoropiperidines is a key step in creating versatile intermediates for further functionalization.

Halogenation: Halogen atoms can be introduced at the 5-position of the piperidine ring during the cyclization of N-benzyl-2,2-difluoro-4-pentenamine. researchgate.net The use of different N-halosuccinimide reagents (NCS, NBS, NIS) allows for the selective installation of chlorine, bromine, or iodine. researchgate.netrsc.org The reaction proceeds via an N-halosuccinimide-induced cyclization. researchgate.net For example, reacting N-benzyl-2,2-difluoro-4-pentenamine with N-chlorosuccinimide (NCS) leads to the formation of 1-benzyl-5-chloro-3,3-difluoropiperidine. rsc.org Similarly, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) yield the corresponding 5-bromo and 5-iodo derivatives, respectively. researchgate.netrsc.org

| Halogen (X) | Reagent | Product | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| Cl | N-Chlorosuccinimide (NCS) | 1-Benzyl-5-chloro-3,3-difluoropiperidine | 86% | researchgate.netrsc.org |

| Br | N-Bromosuccinimide (NBS) | 1-Benzyl-5-bromo-3,3-difluoropiperidine | 77% | researchgate.net |

| I | N-Iodosuccinimide (NIS) | 1-Benzyl-3,3-difluoro-5-iodopiperidine | 82% | researchgate.net |

Azidation: The azido group is typically introduced via nucleophilic substitution of a halogen atom. The 5-halo-3,3-difluoropiperidine intermediates are particularly useful for this transformation. researchgate.net Reaction of 1-benzyl-5-iodo-3,3-difluoropiperidine with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) provides the corresponding 1-benzyl-5-azido-3,3-difluoropiperidine. researchgate.net The reactivity of the halide towards substitution follows the expected trend (I > Br > Cl), with the iodo-substituted piperidine reacting readily at room temperature. researchgate.net

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-5-iodo-3,3-difluoropiperidine | NaN₃ | DMF | Room Temperature | 1-Benzyl-5-azido-3,3-difluoropiperidine | researchgate.net |

| 1-Benzyl-5-bromo-3,3-difluoropiperidine | NaN₃ | DMF | Room Temperature | 1-Benzyl-5-azido-3,3-difluoropiperidine | researchgate.net |

| 1-Benzyl-5-chloro-3,3-difluoropiperidine | NaN₃ | DMSO | 100 °C | 1-Benzyl-5-azido-3,3-difluoropiperidine | researchgate.net |

Stability and Reactivity Considerations of the Carbon-Fluorine Bond within the Piperidine Ring

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol. wikipedia.org This exceptional strength is a result of the large electronegativity difference between carbon (2.5) and fluorine (4.0), which creates a highly polarized and short bond with significant ionic character (Cδ+—Fδ−). wikipedia.orgalfa-chemistry.com

Within the this compound ring, the two C-F bonds at the C3 position are exceptionally stable and generally unreactive under most synthetic conditions. alfa-chemistry.comfiveable.me This stability is a hallmark of organofluorine compounds and contributes to their chemical inertness and resistance to metabolic degradation. alfa-chemistry.comfiveable.me The geminal difluorination further strengthens the C-F bonds compared to a monofluorinated carbon. wikipedia.org

The chemical transformations discussed in the preceding sections, such as substitutions at the C4 or C5 positions, occur without cleaving the C-F bonds. researchgate.netgoogle.com The high energy required to break the C-F bond means that other, more reactive sites on the molecule will preferentially react. While the activation and cleavage of C-F bonds are possible under specific and often harsh conditions, such as using potent Lewis acids or certain transition metal catalysts, these reactions are not typical for the synthetic manipulations of this compound and its derivatives. researchgate.netcore.ac.uk The primary role of the difluoro group in the context of this molecule's reactivity is electronic; it acts as a powerful electron-withdrawing group, influencing the acidity and reactivity of adjacent positions, rather than participating directly in bond-breaking reactions.

Computational and Theoretical Studies in the Context of 1 Benzyl 3,3 Difluoropiperidine

Molecular Modeling and Conformational Analysis of the Difluoropiperidine Ring System

The introduction of fluorine atoms into the piperidine (B6355638) ring of 1-benzyl-3,3-difluoropiperidine significantly influences its conformational preferences. Computational and experimental studies on related fluorinated piperidines reveal that the orientation of the fluorine atoms is a key determinant of the ring's three-dimensional structure. nih.gov

In the case of 3,3-difluoropiperidine (B1349930), the piperidine ring is expected to adopt a chair conformation. The presence of the gem-difluoro group at the 3-position introduces specific stereoelectronic effects that dictate the preferred orientation of substituents. The N-benzyl group, being sterically demanding, is likely to occupy an equatorial position to minimize steric strain.

Computational investigations and experimental observations in various solvents have shown that the conformational behavior of fluorinated piperidines can be significantly influenced by the polarity of the solvent. nih.govd-nb.info For instance, in some N-protected 3,5-difluoropiperidines, an increase in solvent polarity can favor an axial orientation of the fluorine atoms. nih.govd-nb.info This phenomenon is attributed to the stabilization of the more polar axial conformer in polar solvents, where the molecular dipole moment plays a crucial role. nih.govd-nb.info

Factors that govern the conformational preferences in fluorinated piperidines include:

Charge-dipole interactions: Interactions between the partial positive charge on the carbon of the C-F bond and the lone pair of the nitrogen atom can influence the conformational equilibrium. nih.gov

Hyperconjugation: Delocalization of electron density from C-H or C-C bonds into the antibonding orbital of the C-F bond (σ -> σ*) can stabilize certain conformations. nih.gov

Steric repulsion: Unfavorable steric interactions between substituents on the ring can destabilize certain conformations. nih.gov

While no crystal structure is available for this compound specifically, molecular modeling studies on similar systems, such as leukocyte integrin α4β1 antagonists containing a 3,3-difluoropiperidine scaffold, provide insights into its likely conformation. mdpi.com These studies often rely on homology modeling and other computational techniques to predict the three-dimensional structure and binding interactions of such molecules. mdpi.com

Quantum Chemical Calculations on Electronic Structure and Carbon-Fluorine Bond Characteristics

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding characteristics of molecules like this compound. aun.edu.egsemanticscholar.org These calculations can provide valuable information about the molecule's geometry, charge distribution, and the nature of its chemical bonds.

The carbon-fluorine (C-F) bond is a key feature of this molecule and possesses unique properties. It is a highly polarized covalent bond due to the large electronegativity difference between carbon and fluorine. alfa-chemistry.com This polarization results in a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom, leading to a significant bond dipole moment. alfa-chemistry.com

The C-F bond is also exceptionally strong, with a high bond dissociation energy, which contributes to the chemical stability of fluorinated compounds. alfa-chemistry.com Quantum chemical calculations can quantify these properties, providing insights into the reactivity and stability of this compound.

For related fluorinated compounds, DFT calculations have been used to:

Optimize molecular geometries and predict stable conformers. aun.edu.eg

Calculate vibrational frequencies for comparison with experimental infrared and Raman spectra. researchgate.net

Analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity. semanticscholar.org

Chemoinformatic Analysis for Fragment-Based Drug Discovery

Prediction of Relevant Physicochemical Parameters (e.g., pKa, Lipophilicity)

Chemoinformatic tools are widely used in drug discovery to predict the physicochemical properties of molecules, which are crucial for their pharmacokinetic and pharmacodynamic profiles. For this compound, key parameters like pKa and lipophilicity (logP) can be estimated using various computational models. chemaxon.com

pKa: The basicity of the piperidine nitrogen is a critical parameter. The introduction of electron-withdrawing fluorine atoms at the 3-position is expected to decrease the basicity of the nitrogen atom compared to unsubstituted piperidine. Computational models can predict the pKa value, which influences the ionization state of the molecule at physiological pH and thus affects its solubility, permeability, and receptor binding. chemaxon.com For the parent 3,3-difluoropiperidine, an experimental basic pKa of 7.4 has been reported. nih.gov The N-benzyl group will also influence the pKa.

| Property | Predicted Value | Method |

| pKa | ~7.4 (for 3,3-difluoropiperidine) | Experimental nih.gov |

| XlogP | -0.2 (for this compound-4-carboxylic acid) | Predicted uni.lu |

Note: The provided XlogP value is for a related derivative and serves as an estimate. The actual logP of this compound will differ.

Assessment of Three-Dimensionality and Molecular Shape

The introduction of the gem-difluoro group at the 3-position of the piperidine ring in this compound imparts a distinct three-dimensional shape that can be crucial for its biological activity. The fluorine atoms, while relatively small, significantly alter the local stereochemistry and electronic environment compared to a methylene (B1212753) group.

The assessment of molecular shape and three-dimensionality is important in fragment-based drug discovery, as it influences how a molecule fits into the binding pocket of a biological target. The rigidified chair conformation of the difluoropiperidine ring, with the bulky benzyl (B1604629) group likely in an equatorial position, presents a specific and predictable scaffold for further derivatization.

Computational tools can be used to analyze various shape descriptors, such as molecular surface area and volume, which can be correlated with biological activity. The defined three-dimensional structure of the 3,3-difluoropiperidine moiety makes it an attractive building block in medicinal chemistry for creating conformationally constrained molecules.

In Silico Approaches for Bioisosteric Design and Optimization

Structure-Based Bioisosterism Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The gem-difluoro group in this compound can be considered a bioisostere of a methylene group (CH2) or a carbonyl group (C=O).

Structure-based bioisosteric design utilizes the three-dimensional structure of the target protein to guide the design of new analogs. If the crystal structure of the target is known, or a reliable homology model can be built, docking studies can be performed to predict how different bioisosteric replacements will affect the binding affinity and orientation of the ligand in the active site.

For example, the C-F bonds can participate in favorable interactions with the protein, such as hydrogen bonds with backbone amide groups or side chains of residues like histidine, tyrosine, or serine. researchgate.net In silico methods can help identify potential sites for such interactions and guide the design of new compounds with improved binding.

The 3,3-difluoropiperidine scaffold itself can be considered a bioisosteric replacement for other cyclic systems, offering a unique combination of conformational rigidity and physicochemical properties. researchgate.net The use of computational tools allows for the rational exploration of various bioisosteric modifications to this compound, aiming to enhance its desired biological activity while minimizing off-target effects.

Docking Studies and Analysis of Molecular Interactions

Computational docking studies are instrumental in elucidating the potential binding modes and molecular interactions of ligands with their target proteins. While specific docking data for this compound is not extensively available in the public domain, analysis of closely related fluorinated piperidine derivatives provides significant insights into how this scaffold may interact with various biological targets. These studies highlight the influence of the difluoropiperidine core and its substituents on binding affinity and selectivity.

Research into derivatives of the closely related 4,4-difluoropiperidine (B1302736) scaffold has been more extensive, offering a valuable comparative framework. For instance, a study focused on developing Dopamine 4 Receptor (D4R) antagonists investigated a series of 4,4-difluoropiperidine ethers. researchgate.net Molecular docking of these compounds into the D4R binding site revealed key interactions and provided a rationale for their observed binding affinities.

In one such study, docking scores for a series of 4,4-difluoropiperidine analogs with various substituents were calculated using the Maestro software from the Schrödinger Drug Discovery Suite. researchgate.net The data demonstrated a clear structure-activity relationship, where modifications to the substituent on the piperidine nitrogen and the nature of an aryl ether group significantly impacted the binding affinity (Ki). For example, a compound with a 3,4-difluorophenyl ether moiety and a specific southern fragment (8b) exhibited a high binding affinity with a Ki of 5.5 nM. researchgate.net This suggests that the electronic and steric properties of the substituents play a crucial role in optimizing interactions within the receptor's binding pocket.

The following table summarizes the binding affinities of selected 4,4-difluoropiperidine derivatives from a study on D4R antagonists, illustrating the impact of different substitution patterns.

| Compound ID | Substituent Modification | Binding Affinity (Ki) in nM |

| 8b | 3,4-Difluorophenyl ether | 5.5 |

| 8c | 3-Methylphenyl ether | 13 |

| 8e | Phenyl ether | 27 |

| 8d | 4-Chlorophenyl ether | 53 |

| 8f | 3-Fluoro-4-methylphenyl ether | 72 |

| 9j | 4-Cyanophenoxy | 1.7 |

| 9m | 4-Cyano-3-fluorophenoxy | 21 |

| Data sourced from a study on 4,4-difluoropiperidine D4R antagonists. researchgate.net |

Similarly, in silico docking studies on a 4,4-difluoropiperidine derivative as a monoamine oxidase B (MAO-B) inhibitor confirmed that this scaffold could establish important interactions within the enzyme's catalytic site. researchgate.net The analysis indicated that the difluoropiperidine moiety could be favorably accommodated within the binding pocket, with the potential for halogen bonds to further stabilize the complex. researchgate.net

Although these studies focus on the 4,4-difluoro isomer, the insights are partially translatable to this compound. The presence of the gem-difluoro group at the 3-position is expected to influence the pKa of the piperidine nitrogen and the conformational preference of the ring, which in turn will affect its interaction with target proteins. The benzyl group provides a bulky, hydrophobic substituent that can engage in van der Waals and π-stacking interactions with appropriate residues in a binding site.

Molecular docking simulations of related compounds, such as tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate with dihydrofolate reductase (DHFR), have shown that the difluorinated piperidine ring can enhance binding affinity through specific interactions with active site residues when compared to non-fluorinated analogs.

Q & A

Basic: What are the recommended synthetic routes for 1-Benzyl-3,3-difluoropiperidine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example, benzoylpiperidine derivatives are synthesized via coupling reactions using carboxylic acids (e.g., 2,4-difluoro-5-methoxybenzoic acid) with piperidine intermediates under reflux conditions in dichloromethane or tetrahydrofuran (THF). Yields (~77%) can be improved by optimizing stoichiometry, reaction time, and temperature . Characterization via H-NMR (e.g., δ 3.89 ppm for methoxy groups) confirms successful synthesis .

Basic: How should researchers characterize the structural integrity of this compound derivatives?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H-NMR and C-NMR to identify substituents (e.g., benzyl protons at δ 7.35–7.20 ppm, fluorinated carbons at δ 163.8–161.3 ppm) .

- X-ray Crystallography: Resolve molecular conformation, as seen in (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one (triclinic crystal system, Å) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., 401.44 g/mol for related compounds) .

Advanced: How can researchers address contradictions in reported toxicological data for piperidine derivatives?

Answer:

Discrepancies in toxicity profiles (e.g., unverified hazards in vs. "no known hazards" in ) require:

- Cross-Validation: Use multiple assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Dose-Response Studies: Establish thresholds for acute/chronic exposure.

- Literature Synthesis: Prioritize peer-reviewed studies over vendor SDS sheets, which often lack rigorous toxicological data .

Advanced: What strategies optimize the yield and purity of fluorinated piperidines during scale-up?

Answer:

- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

- Catalyst Screening: Test palladium or copper catalysts for coupling reactions to reduce side products.

- Process Analytical Technology (PAT): Use in-line FTIR or HPLC to monitor reaction progress .

Advanced: How do substituent modifications on the piperidine ring influence biological activity?

Answer:

- Fluorine Substitution: Enhances metabolic stability and bioavailability via electron-withdrawing effects.

- Benzyl Group Positioning: Para-substitution (e.g., 4-fluorophenyl) may improve receptor binding affinity.

- SAR Studies: Compare IC values of derivatives in target assays (e.g., kinase inhibition) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- First Aid: Flush eyes with water for 15 minutes; wash skin with soap if exposed .

Advanced: How can computational methods aid in designing novel this compound analogs?

Answer:

- Molecular Docking: Predict binding modes with target proteins (e.g., GPCRs).

- DFT Calculations: Optimize geometries and evaluate electronic properties (e.g., HOMO-LUMO gaps).

- QSAR Models: Corrogate substituent effects with activity data .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions: Keep in airtight containers at –20°C under inert gas (N or Ar).

- Decomposition Risks: Avoid prolonged exposure to light/moisture, which may hydrolyze the difluoro group .

Advanced: How can researchers evaluate the ecological impact of this compound?

Answer:

- OECD Guidelines: Conduct Daphnia magna acute toxicity tests (EC).

- Biodegradation Assays: Use OECD 301F to assess microbial breakdown.

- Bioaccumulation Potential: Calculate log values (e.g., ~2.5 for related compounds) .

Advanced: What crystallographic insights inform the solid-state behavior of this compound derivatives?

Answer:

X-ray studies reveal intermolecular interactions (e.g., C–H···π bonds in (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one) that stabilize crystal packing. These insights guide co-crystal design for improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.